Cas no 2845-89-8 (3-Chloroanisole)

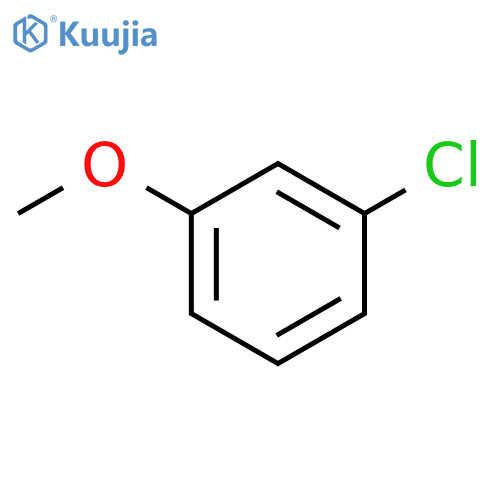

3-Chloroanisole structure

商品名:3-Chloroanisole

3-Chloroanisole 化学的及び物理的性質

名前と識別子

-

- 1-Chloro-3-methoxybenzene

- M-CHLOROANISOLE

- 3-CHLOROANISOL

- 3-CHLOROANISOLE

- 1-chloro-3-methoxy-benzen

- Anisole, m-chloro-

- m-Chlorophenyl methyl ether

- meta-Chloroanisole

- 1-chloro-3-methoxy-benzene

- 3-methoxychlorobenzene

- 3-methoxyphenyl chloride

- Anisole,m-chloro

- Benzene,1-chloro-3-methoxy

- Benzene, 1-chloro-3-methoxy-

- YUKILTJWFRTXGB-UHFFFAOYSA-N

- 3-anisolyl chloride

- PubChem3615

- 3-Chloromethoxybenzene

- m-methoxyphenyl chloride

- KSC490I8R

- BCP24449

- TRA004

- 3-Chloroanisole, Vetec(TM) reagent grade, 98%

- CS-W018269

- SY009231

- DTXCID9037820

- 2,1,3-Benzothiadiazole-4-propanoicacid,a-[[(2-hydroxyphenyl)methylene]amino]-

- F13566

- EINECS 220-642-7

- 2845-89-8

- EN300-16118

- SCHEMBL70822

- DTXSID7062667

- 3-Chloroanisole, 98%

- AKOS008947783

- NS00028488

- GS-3089

- MFCD00000591

- SCHEMBL12015248

- W-107042

- 3-Chloroanisole

-

- MDL: MFCD00000591

- インチ: 1S/C7H7ClO/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3

- InChIKey: YUKILTJWFRTXGB-UHFFFAOYSA-N

- ほほえんだ: ClC1=C([H])C([H])=C([H])C(=C1[H])OC([H])([H])[H]

- BRN: 2041497

計算された属性

- せいみつぶんしりょう: 142.01900

- どういたいしつりょう: 142.0185425g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 85

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 9.2

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 3

じっけんとくせい

- 色と性状: 無色透明液体。

- 密度みつど: 1.164 g/mL at 25 °C(lit.)

- ゆうかいてん: 25°C

- ふってん: 193 °C(lit.)

- フラッシュポイント: 華氏温度:163.4°f< br / >摂氏度:73°C< br / >

- 屈折率: n20/D 1.536(lit.)

- ようかいど: 235mg/l

- PSA: 9.23000

- LogP: 2.34860

- ようかいせい: 使用できません

3-Chloroanisole セキュリティ情報

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H227

- 警告文: P210-P280-P403+P235-P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: S23-S24/25

-

危険物標識:

- セキュリティ用語:S23;S24/25

- TSCA:Yes

- ちょぞうじょうけん:Store at room temperature

3-Chloroanisole 税関データ

- 税関コード:29093090

- 税関データ:

中国税関コード:

2909309090概要:

2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

3-Chloroanisole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-16118-2.5g |

1-chloro-3-methoxybenzene |

2845-89-8 | 95% | 2.5g |

$27.0 | 2023-02-09 | |

| Fluorochem | 118300-1g |

3-Chloroanisole |

2845-89-8 | 99% | 1g |

£10.00 | 2022-02-28 | |

| Chemenu | CM251918-500g |

1-Chloro-3-methoxybenzene |

2845-89-8 | 95+% | 500g |

$153 | 2021-06-16 | |

| Apollo Scientific | OR1078-50g |

3-Chloroanisole |

2845-89-8 | 50g |

£17.00 | 2025-02-19 | ||

| abcr | AB112129-100 g |

3-Chloroanisole, 98%; . |

2845-89-8 | 98% | 100g |

€122.10 | 2023-04-05 | |

| TRC | C382245-1g |

3-Chloroanisole |

2845-89-8 | 1g |

$ 50.00 | 2022-06-06 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C106486-100g |

3-Chloroanisole |

2845-89-8 | 98% | 100g |

¥247.90 | 2023-09-03 | |

| abcr | AB112129-50 g |

3-Chloroanisole, 98%; . |

2845-89-8 | 98% | 50g |

€69.00 | 2022-06-12 | |

| Apollo Scientific | OR1078-250g |

3-Chloroanisole |

2845-89-8 | 250g |

£73.00 | 2025-02-19 | ||

| Enamine | EN300-16118-1.0g |

1-chloro-3-methoxybenzene |

2845-89-8 | 95% | 1g |

$0.0 | 2023-06-07 |

3-Chloroanisole サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:2845-89-8)1-Chloro-3-methoxybenzene

注文番号:LE14698

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:11

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:2845-89-8)3-氯苯甲醚

注文番号:LE19395895

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:48

価格 ($):discuss personally

3-Chloroanisole 関連文献

-

1. Highly active, separable and recyclable bipyridine iridium catalysts for C–H borylation reactionsHind Mamlouk,Jakkrit Suriboot,Praveen Kumar Manyam,Ahmed AlYazidi,David E. Bergbreiter,Sherzod T. Madrahimov Catal. Sci. Technol. 2018 8 124

-

You Chen,Hui Peng,Yun-Xiao Pi,Tong Meng,Ze-Yu Lian,Meng-Qi Yan,Yan Liu,Sheng-Hua Liu,Guang-Ao Yu Org. Biomol. Chem. 2015 13 3236

-

Asha Kadam,Mylinh Nguyen,Michael Kopach,Paul Richardson,Fabrice Gallou,Zhao-Kui Wan,Wei Zhang Green Chem. 2013 15 1880

-

4. Divergent reaction pathways for phenol arylation by arynes: synthesis of helicenes and 2-arylphenolsThanh Truong,Olafs Daugulis Chem. Sci. 2013 4 531

-

Daniele Cartagenova,Stephan Bachmann,Kurt Püntener,Michelangelo Scalone,Mark A. Newton,Fabio A. Peixoto Esteves,Thomas Rohrbach,Patrik P. Zimmermann,Jeroen A. van Bokhoven,Marco Ranocchiari Catal. Sci. Technol. 2022 12 954

2845-89-8 (3-Chloroanisole) 関連製品

- 2398-37-0(3-Bromoanisole)

- 766-51-8(1-Chloro-2-methoxy-benzene)

- 57479-70-6(4-Chloro-2-methoxybenzoic acid)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2845-89-8)3-Chloroanisole

清らかである:99%

はかる:1kg

価格 ($):217.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:2845-89-8)3-Chloroanisole

清らかである:99%

はかる:200KG

価格 ($):問い合わせ